molecular formula C5H9BrO B13473721 rac-(1R,2R)-1-bromo-2-ethoxycyclopropane

rac-(1R,2R)-1-bromo-2-ethoxycyclopropane

Cat. No.: B13473721
M. Wt: 165.03 g/mol
InChI Key: ZWWCCVSLTYAXLH-RFZPGFLSSA-N
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Description

rac-(1R,2R)-1-Bromo-2-ethoxycyclopropane is a chiral cyclopropane derivative characterized by a bromine atom and an ethoxy group substituted at the 1- and 2-positions of the strained cyclopropane ring. Cyclopropanes are inherently reactive due to their angle strain (~60° bond angles), and substituents like bromine (a leaving group) and ethoxy (an electron-donating ether) significantly influence their stability and reactivity.

The synthesis and characterization of such compounds often rely on advanced crystallographic tools like SHELXL and SHELXT for structural refinement and space-group determination . These methods are critical for confirming stereochemistry and substituent orientation in chiral cyclopropanes.

Properties

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

(1R,2R)-1-bromo-2-ethoxycyclopropane

InChI

InChI=1S/C5H9BrO/c1-2-7-5-3-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

ZWWCCVSLTYAXLH-RFZPGFLSSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H]1Br

Canonical SMILES

CCOC1CC1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-bromo-2-ethoxycyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an ethoxy-substituted alkene with a brominating agent under controlled conditions. The reaction may involve the use of diazo compounds, ylides, or carbene intermediates to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-bromo-2-ethoxycyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-cyclopropane derivative, while oxidation can produce an ethoxycyclopropane carboxylic acid .

Scientific Research Applications

rac-(1R,2R)-1-bromo-2-ethoxycyclopropane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-bromo-2-ethoxycyclopropane involves its interaction with specific molecular targets. The bromine atom and ethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The cyclopropane ring’s strained structure can also play a role in its reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

The following table and analysis compare rac-(1R,2R)-1-bromo-2-ethoxycyclopropane with structurally related analogs, focusing on substituent effects, stereochemistry, and physicochemical properties.

Table 1: Key Properties of Cyclopropane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity Notes
This compound* C₅H₉BrO 165.03 - Bromo, ethoxy - Hypothetical target compound
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid C₉H₁₄O₄ 186.20 Ref #3D-JBD28813 tert-Butoxycarbonyl, carboxylic acid High Versatile in drug discovery
rac-(1R,2S)-1-bromo-2-tert-butylcyclopropane C₇H₁₃Br 177.08 EN300-367192 Bromo, tert-butyl 95% Stereoisomer (1R,2S), steric bulk
Ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate C₇H₁₁BrO₂ 207.07 452910-65-5 Bromomethyl, ethoxycarbonyl - Ester group enhances reactivity
rac-(1R,2R)-1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile C₆H₉NO₃S 175.20 2095396-82-8 Hydroxymethyl, methanesulfonyl ≥95% Sulfonyl group improves leaving capacity

Key Comparative Analysis:

a) Substituent Effects on Reactivity
  • Bromo vs. Methanesulfonyl : Bromine (in the target compound) is a classic leaving group, enabling nucleophilic substitution. Methanesulfonyl (in ) acts as a superior leaving group due to its electron-withdrawing nature, enhancing reactivity in displacement reactions.
  • Ethoxy vs.
b) Stereochemical Considerations
  • The (1R,2R) configuration in the target compound contrasts with the (1R,2S) isomer in , which alters spatial arrangement and interaction with chiral environments (e.g., enzyme active sites).
c) Functional Group Diversity
  • Carboxylic acid () and nitrile () groups expand utility in coupling reactions (e.g., amide bond formation) compared to the ethoxy group in the target compound.

Research Findings and Limitations

  • Structural Insights : Tools like SHELXL are critical for resolving cyclopropane ring distortions and substituent orientations, though direct crystallographic data for the target compound is lacking.
  • Synthetic Utility : Ethoxy-substituted cyclopropanes are intermediates in synthesizing complex molecules (e.g., agrochemicals, pharmaceuticals), whereas tert-butoxy derivatives () are preferred in peptide synthesis .
  • Limitations : Direct comparative data for the target compound is sparse; inferences are drawn from analogs. Further experimental studies are needed to validate reactivity and stability.

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